ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
This compound features a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl-acetyl group to a piperazine ring, which is esterified with an ethyl carboxylate moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its kinase inhibitory and anticancer properties .
Properties
IUPAC Name |
ethyl 4-[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-10-8-24(9-11-25)17(27)13-30-19-16-12-23-26(18(16)21-14-22-19)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVYGPZMVIZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells. The compound’s interaction with CDK2 is so effective that it shows significant inhibitory activity with IC50 values in the nanomolar range.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is normally responsible for driving the cell cycle forward from the G1 phase to the S phase. When CDK2 is inhibited, the cell cycle is disrupted, which can lead to cell death or apoptosis.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
Ethyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article synthesizes available research findings regarding the biological activities of this compound, highlighting its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives, followed by functionalization to introduce the piperazine and ethyl carboxylate groups.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrazolo[3,4-d]pyrimidine core | Provides anticancer activity |
| Sulfanyl group | Enhances interaction with biological targets |
| Piperazine ring | Contributes to pharmacokinetic properties |
| Ethyl carboxylate | Affects solubility and bioavailability |
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit eukaryotic protein kinases, which play crucial roles in cancer cell proliferation. The presence of the piperazine moiety in this compound may enhance its ability to penetrate cellular membranes and interact with target proteins.
In Vitro Studies
Several studies have evaluated the anticancer efficacy of related pyrazolo[3,4-d]pyrimidines. For instance:
- A study demonstrated that a derivative with a similar structure exhibited significant inhibitory effects on human hepatoma HepG2 cells with an IC50 value of 1.74 µM when compared to doxorubicin as a control .
- Another investigation highlighted its potential in reducing tumor volumes in vivo by targeting specific kinases associated with cancer progression .
Table 2: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 1.74 | Protein kinase inhibition | |
| Various tumors | Varies | Kinase targeting |
Dual Functionality
Recent findings suggest that this compound may also possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The dual action of anticancer and antimicrobial properties is particularly beneficial for cancer patients who are often immunocompromised.
Case Studies
A study focusing on pyrazolo[3,4-d]pyrimidines reported effective inhibition of bacterial growth in vitro. The compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results that could lead to further development as dual-action therapeutics for cancer patients susceptible to infections .
Table 3: Antimicrobial Efficacy Summary
| Bacteria | Compound Tested | Effectiveness |
|---|---|---|
| Staphylococcus aureus | Ethyl pyrazolo derivative | Significant inhibition |
| Escherichia coli | Ethyl pyrazolo derivative | Moderate inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyrazolo[3,4-d]pyrimidine Derivatives
- N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (): Structural Difference: Replaces the piperazine-ethyl carboxylate with a 4-acetamidophenyl group. Implications: The acetamide group may reduce solubility compared to the piperazine-carboxylate but could enhance target affinity via hydrogen bonding .
- 4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (): Structural Difference: Features an imino-pentanone side chain instead of the sulfanyl-acetyl-piperazine group. Activity: Demonstrated moderate cytotoxicity in cancer models, highlighting the importance of side-chain flexibility for bioactivity .
Oxadiazole-Based Analogs
Substituent Variations
Sulfanyl-Acetyl Modifications
- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Structural Difference: Uses a pyrazolo[3,4-b]pyridine core and lacks the sulfanyl-acetyl group.
Piperazine-Ester Derivatives
- Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate (): Structural Difference: Replaces the pyrazolo-pyrimidine-sulfanyl group with a methylamino-acetyl chain. Implications: The simpler side chain may improve synthetic accessibility but lacks the heterocyclic core’s target specificity .
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution of 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates with thiol-containing acetyl-piperazine derivatives .
- Pharmacokinetic Advantages: The piperazine-ethyl carboxylate moiety enhances aqueous solubility compared to non-polar analogs (e.g., acetamide derivatives) .
- Target Hypotheses: The sulfanyl group may facilitate covalent or non-covalent interactions with cysteine-rich domains in kinases (e.g., EGFR, VEGFR), as seen in related pyrazolo-pyrimidine hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
